molecular formula C22H18N4O4 B11464073 N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide

Cat. No.: B11464073
M. Wt: 402.4 g/mol
InChI Key: SVLLXVIIDJDKLZ-UHFFFAOYSA-N
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Description

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a dimethoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide stands out due to its combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-28-18-8-7-15(13-19(18)29-2)20-25-22(30-26-20)16-5-3-4-6-17(16)24-21(27)14-9-11-23-12-10-14/h3-13H,1-2H3,(H,24,27)

InChI Key

SVLLXVIIDJDKLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=NC=C4)OC

Origin of Product

United States

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